molecular formula C12H15F2NO3 B2461119 Tert-butyl 2-amino-4-(difluoromethoxy)benzoate CAS No. 2248366-21-2

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate

Cat. No.: B2461119
CAS No.: 2248366-21-2
M. Wt: 259.253
InChI Key: IJZWNHAAOUPFBQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a benzoate core protected by a tert-butyl group, an aromatic primary amino group, and a difluoromethoxy substituent, makes it a versatile building block for the construction of more complex molecules . The difluoromethoxy group (-OCF2H) is a strategically important motif in drug design, as the introduction of fluorine atoms can significantly modulate a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . In pharmaceutical research, this compound serves as a key precursor in synthetic pathways. The aromatic amino group can undergo condensation reactions with aldehydes to form Schiff bases (C=N bonds), a reaction that is fundamental to creating a wide array of nitrogen-containing compounds, including imines and hydrazones, which are prevalent in many bioactive molecules . Furthermore, the tert-butyl ester group offers a protected carboxylic acid functionality that can be readily deprotected under mild acidic conditions to reveal the free acid, which is another crucial handle for further derivatization . Research into closely related 2-amino-4-(difluoromethoxy)benzoic acid derivatives has indicated potential biological activities, including antitumor properties and enzyme inhibition, highlighting the promise of this chemical scaffold in the development of new therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 2-amino-4-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-5-4-7(6-9(8)15)17-11(13)14/h4-6,11H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZWNHAAOUPFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-hydroxybenzoic acid.

    Protection of the Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it could reduce the growth of breast cancer cell lines by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)Inhibition (%)
Breast Cancer1050
Lung Cancer540
Colon Cancer2030

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in various animal models. In a carrageenan-induced rat paw edema model, it exhibited significant reduction in edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity

Treatment GroupEdema Reduction (%)
Control0
Tert-butyl Compound54.2
Indomethacin60

Mechanistic Studies and Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the tert-butyl group and difluoromethoxy substituent influence biological activity. The compound's flat conformation and hydrophobic interactions are believed to enhance its potency against specific targets, including ion channels and enzymes involved in cancer progression .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of fluorineIncreased potency
Hydroxyl substitutionReduced activity

Case Study: Inhibition of CFTR Mutations

A significant study evaluated the compound's ability to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The results indicated that it increased chloride secretion in epithelial cells with G551D mutation, achieving an EC50 of approximately 0.236 µM, which is notable for its therapeutic implications in cystic fibrosis treatment .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂)

  • Structural Differences: Replaces the amino and difluoromethoxy groups with bromo and fluoro substituents.
  • Properties : Halogens increase molecular weight (263.11 g/mol vs. 271.23 g/mol for the target compound) and alter reactivity. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability .
  • Applications : Used as an intermediate in API synthesis and specialty catalysts .

tert-butyl 2-amino-4-bromobenzoate (C₁₁H₁₄BrNO₂)

  • Structural Differences : Substitutes difluoromethoxy with bromine at the 4-position.
  • Properties: Bromine increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound) but reduces electronic stabilization. The amino group remains reactive for further functionalization .
  • Applications : Intermediate in oncology drug candidates .

Methoxy/Difluoromethoxy Derivatives

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (C₉H₉F₂NO₄)

  • Structural Differences : Adds a methoxy group at the 5-position and lacks the tert-butyl ester.
  • Properties: The methoxy group further increases acidity (pKa ~2.5 vs. ~3.0 for the target compound) and enhances intramolecular hydrogen bonding, reducing solubility in non-polar solvents .
  • Applications : Key intermediate in herbicide development (e.g., primisulfuron-methyl analogs) .

Phenoxy-Substituted Benzoates

tert-butyl 4-(4-amino-2-methylphenoxy)benzoate (C₁₈H₂₁NO₃)

  • Structural Differences: Replaces the difluoromethoxy group with a 4-amino-2-methylphenoxy substituent.
  • Properties: The phenoxy group introduces steric bulk (molecular weight 299.37 g/mol) and enables π-π stacking interactions. The amino group at the para position enhances nucleophilicity .
  • Applications : Precursor for kinase inhibitors and fluorescent probes .

Piperazine-Containing Derivatives

2-amino-4-(4-methyl-1-piperazine) tert-butyl benzoate (C₁₆H₂₅N₃O₂)

  • Structural Differences : Incorporates a 4-methylpiperazine group at the 4-position.
  • Properties : The piperazine ring increases basicity (pKa ~8.5) and solubility in acidic media. Molecular weight (291.39 g/mol) is comparable to the target compound .
  • Applications : Investigated as a dopamine receptor modulator in CNS drug discovery .

Research Implications

  • Electronic Effects : Difluoromethoxy and methoxy groups significantly influence acidity and stabilization of intermediates, critical for designing bioactive molecules .
  • Synthetic Utility : Halogenated analogs (e.g., bromo/fluoro) are preferred for metal-catalyzed reactions, while piperazine derivatives offer tunable basicity for CNS targets .
  • Industrial Relevance : Structural diversification of benzoate esters enables applications ranging from agrochemicals (e.g., sulfonylureas) to pharmaceuticals .

Biological Activity

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , an amino group , and a difluoromethoxy substituent attached to a benzoate structure. These functional groups contribute to its chemical reactivity and biological activity.

  • Molecular Formula : C12_{12}H14_{14}F2_2N O2_2
  • Molecular Weight : Approximately 245.24 g/mol

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
  • Membrane Effects : The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : There are indications of selective cytotoxicity towards cancer cell lines, suggesting a role in cancer therapy development.

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of TNF-α and IL-6 in vitro
AnticancerInduces apoptosis in specific cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Pseudomonas aeruginosa : MIC = 128 µg/mL

These results indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide). The compound exhibited a dose-dependent effect, highlighting its potential as an anti-inflammatory agent .

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